tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Total Synthesis Natural Product Chemistry Peptidomimetics

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS 153704-88-2) is a protected, chiral azetidine derivative, specifically a (2S)-azetidine-1,2-dicarboxylate bearing orthogonal Cbz (N-benzyloxycarbonyl) and tert-butyl ester protecting groups. This compound serves as a key advanced intermediate in the synthesis of complex molecules, including natural products and bioactive pharmaceuticals, where the strained azetidine ring imparts conformational constraint.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 153704-88-2
Cat. No. B016918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
CAS153704-88-2
Synonyms(S)-1,2-Azetidinedicarboxylic Acid 2-(1,1-Dimethylethyl) 1-(Phenylmethyl) Ester; 
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
InChIKeyKGDVYAKZFWXQFT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS 153704-88-2) Procurement Guide: Orthogonal Protection & High-Yield Synthetic Utility


tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS 153704-88-2) is a protected, chiral azetidine derivative, specifically a (2S)-azetidine-1,2-dicarboxylate bearing orthogonal Cbz (N-benzyloxycarbonyl) and tert-butyl ester protecting groups [1]. This compound serves as a key advanced intermediate in the synthesis of complex molecules, including natural products and bioactive pharmaceuticals, where the strained azetidine ring imparts conformational constraint [2]. Its value proposition for procurement is rooted in its specific stereochemistry (L- or (2S)-configuration) and its orthogonal protection scheme, enabling sequential deprotection in multi-step syntheses, a capability not offered by simpler, single-protecting-group azetidine-2-carboxylates.

Why tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS 153704-88-2) Cannot Be Substituted by Simple Azetidine-2-carboxylates


Generic substitution with simpler azetidine-2-carboxylate derivatives—such as the unprotected amino acid, its methyl ester, or single-protecting-group variants (e.g., N-Boc-azetidine-2-carboxylic acid)—is not chemically equivalent and will derail synthetic routes. The target compound uniquely integrates a tertiary amine protected by a Cbz group, which is stable to acid but labile under hydrogenolysis, alongside a tert-butyl ester, which is labile to acid but stable to hydrogenolysis [1]. This orthogonal protection strategy is a non-negotiable design element in multi-step syntheses that require sequential, chemoselective deprotection to introduce structural diversity. Using a compound lacking either protecting group, or with a different protection pattern, will alter the order and feasibility of deprotection, potentially requiring complete redesign of the synthetic sequence and leading to significant yield loss or project failure. The specific (2S)-stereochemistry is also critical for downstream chiral outcomes in asymmetric syntheses.

Quantitative Evidence for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS 153704-88-2): Yield, Selectivity, and Procurement Value


High Step-Yield in Total Synthesis of Mugineic Acid vs. Common Azetidine Building Blocks

In the total synthesis of mugineic acid, the oxidation of a phenyl group to a carboxylic acid using a ruthenium trichloride-sodium metaperiodate system proceeded with a ~99% yield when using a derivative of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate [1]. This performance is markedly higher than the overall yield reported for multi-step syntheses using simpler azetidine building blocks, such as a 42% yield over multiple steps for tert-butyl azetidine-2-carboxylate derivatives .

Total Synthesis Natural Product Chemistry Peptidomimetics

Efficient tert-Butylation: Higher Yield than Comparable Protected Amino Acids

A 2024 study on a novel tert-butylation method reported that N-Cbz-l-azetidine-2-carboxylic acid was converted to its tert-butyl ester (the target compound) with an 81% yield, catalyzed by 5 mol% Tf2NH [1]. This yield, while slightly lower than that for N-Cbz-l-serine (89%), confirms the viability of a mild, catalytic route to this specific protected azetidine. The method avoids harsh acid conditions that could degrade the azetidine ring or other sensitive functionalities, offering a clear advantage over classical esterification methods.

Protecting Group Chemistry Peptide Synthesis Process Chemistry

Orthogonal Protection Strategy vs. Single-Protecting-Group Azetidines

The target compound uniquely incorporates a Cbz-protected amine (labile to hydrogenolysis) and a tert-butyl ester (labile to acid) [1]. In contrast, common comparator compounds like N-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6) possess a single acid-labile Boc group on the amine, leaving the carboxylic acid unprotected or protected as a different ester (e.g., methyl). This orthogonal protection enables chemoselective, sequential deprotection: one can remove the Cbz group via hydrogenolysis to reveal the free amine for coupling, while the tert-butyl ester remains intact, or vice versa [2]. This level of control is impossible with a single-protecting-group analog, making the target compound a versatile, advanced intermediate for complex molecule assembly.

Protecting Group Strategy Sequential Deprotection Multi-step Synthesis

Procurement Cost Differential: Advanced Intermediate vs. Simpler Azetidine-2-carboxylates

The market price for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS 153704-88-2) reflects its status as an advanced, orthogonal-protected intermediate. A 5 mg unit is priced at approximately $320 (Santa Cruz Biotechnology) . In stark contrast, simpler, single-protecting-group analogs like (S)-N-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6) are significantly less expensive, with prices around $62.90 for 1 g or $37.90 for 500 mg from major chemical suppliers .

Procurement Cost Analysis Building Block Strategy

Optimal Application Scenarios for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS 153704-88-2) Based on Quantitative Evidence


Multi-Step Total Synthesis of Complex Natural Products (e.g., Mugineic Acid)

In total synthesis campaigns where high step-yield is paramount, such as the synthesis of mugineic acid, this compound serves as a key intermediate. Its use in a ~99% yield oxidation step [1] demonstrates its compatibility with harsh oxidative conditions and its ability to streamline complex routes. Researchers should procure this specific compound when a high-yielding, protected azetidine fragment is required for incorporation into a larger molecular framework.

Assembly of Orthogonally Protected Peptidomimetics and Azetidine-Containing Drug Candidates

The orthogonal Cbz and tert-butyl ester protection [1] is essential for the sequential construction of peptidomimetics or bioactive molecules containing a constrained azetidine ring. This compound allows for chemoselective deprotection: the Cbz group can be removed under hydrogenolysis to reveal a free amine for peptide coupling, while the tert-butyl ester remains intact, or the tert-butyl ester can be cleaved under mild acid conditions to unmask a carboxylic acid for subsequent activation and coupling. This capability is critical for building complex, functionalized azetidine scaffolds in medicinal chemistry programs [2].

Process Development for Scalable Synthesis of Advanced Intermediates

The validated, mild catalytic tert-butylation method that produces this compound with an 81% yield [1] offers a scalable route for process chemists. This is particularly relevant for projects transitioning from medicinal chemistry scale (mg) to preclinical or early GMP (g to kg). The use of a mild catalyst (Tf2NH) avoids harsh acid conditions that can degrade sensitive azetidine rings, ensuring high purity and yield during scale-up. This data supports the procurement of this compound as a well-characterized, scalable building block.

Technical Documentation Hub

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